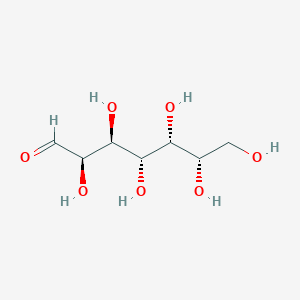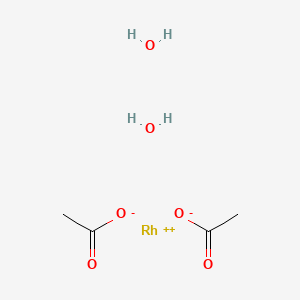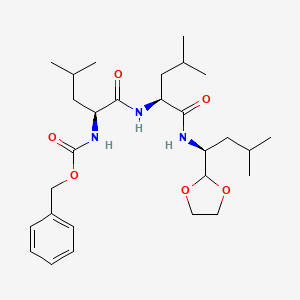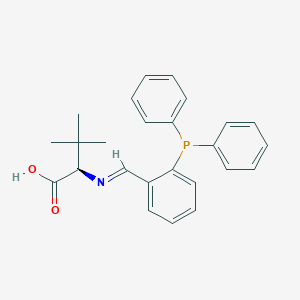
N-Boc-2-fluorocyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-fluorocyclohexylamine is a fluorinated building block used in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of 2-fluorocyclohexylamine. The incorporation of fluorine into organic molecules is of significant interest due to its ability to modify the polarity, pKa value, conformation, and metabolic stability of the compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Boc-2-fluorocyclohexylamine can be synthesized through a cis-selective hydrogenation process developed by Glorius and coworkers . The process involves the hydrogenation of fluorinated precursors under specific conditions to achieve the desired cis configuration. The Boc protection of amines can be achieved using di-tert-butyl dicarbonate ((Boc)2O) under various conditions, including base-catalyzed reactions with reagents such as DMAP, aqueous NaOH, or NaHMDS .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation processes and Boc protection reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-2-fluorocyclohexylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding 2-fluorocyclohexylamine.
Substitution: The fluorine atom in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed
The major products formed from the reactions of this compound include deprotected amines, oxidized derivatives, and substituted fluorocyclohexylamines. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
N-Boc-2-fluorocyclohexylamine has a wide range of scientific research applications, including:
Biology: It is employed in the development of fluorinated biomolecules for studying biological processes and interactions.
Medicine: The compound is used in the synthesis of potential drug candidates, particularly those requiring fluorine incorporation for improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of N-Boc-2-fluorocyclohexylamine involves its role as a precursor in chemical synthesis. The Boc protecting group provides stability during reactions, allowing for selective transformations. Upon deprotection, the resulting 2-fluorocyclohexylamine can interact with various molecular targets and pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Boc-2-fluorocyclohexylamine include:
- N-Boc-5-methoxy-2-indolylboronic acid
- 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
- 3-(N-Boc-amino)phenylboronic acid
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorinated compound offers advantages in terms of metabolic stability and conformation, making it a valuable building block in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C11H20FNO2 |
|---|---|
Peso molecular |
217.28 g/mol |
Nombre IUPAC |
tert-butyl N-(2-fluorocyclohexyl)carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14) |
Clave InChI |
JMBBUHQGZLAHBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCCC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)



![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)

![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)






